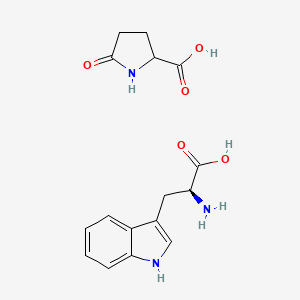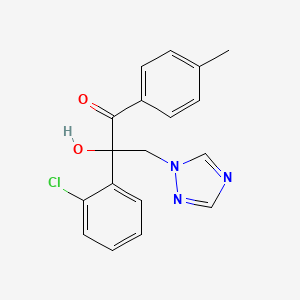
Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the chemical formula C14H20ClNO2. It is known for its applications in various fields, including organic synthesis, antimicrobial treatments, and as a catalyst in chemical reactions. This compound is characterized by its yellow to brown crystalline solid form, which is soluble in alcohols and ketones but only slightly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process:
Reaction of Methylbenzylaminoethanol with Acryloyl Chloride: This step involves the reaction of methylbenzylaminoethanol with acryloyl chloride to form an intermediate product.
Reaction with Ethylene Oxide: The intermediate product is then reacted with ethylene oxide to introduce the oxyethyl group.
Quaternization with Ammonium Chloride: Finally, the product is quaternized with ammonium chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Various nucleophiles such as hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound exhibits antimicrobial properties, making it useful in biological research for studying microbial inhibition.
Medicine: Its antimicrobial properties also make it a candidate for developing antiseptic and disinfectant formulations.
Wirkmechanismus
The mechanism of action of Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This action is primarily due to its quaternary ammonium structure, which allows it to interact with the lipid bilayer of microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyldimethyl(2-(1-oxoallyl)oxy)ethylammonium chloride: This compound has a similar structure but with dimethyl groups instead of diethyl groups.
Benzyldimethyl(2-(2-methyl-1-oxoallyl)oxy)ethylammonium chloride: This compound has a methyl group on the allyl moiety, making it slightly different in structure.
Uniqueness
Benzyldiethyl(1-methyl-2-((1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific diethyl substitution, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in its antimicrobial efficacy and catalytic properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
93893-80-2 |
|---|---|
Molekularformel |
C17H26ClNO2 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
benzyl-diethyl-(1-prop-2-enoyloxypropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C17H26NO2.ClH/c1-5-17(19)20-14-15(4)18(6-2,7-3)13-16-11-9-8-10-12-16;/h5,8-12,15H,1,6-7,13-14H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GATVKFLENXZRJT-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC1=CC=CC=C1)C(C)COC(=O)C=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


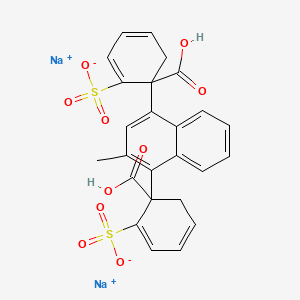



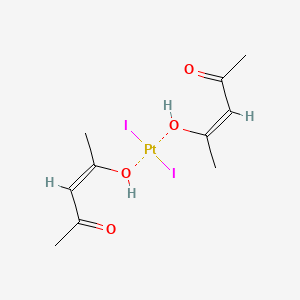
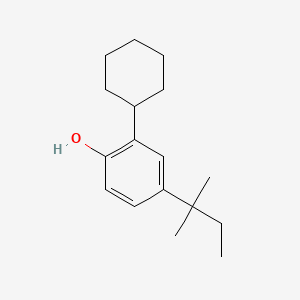

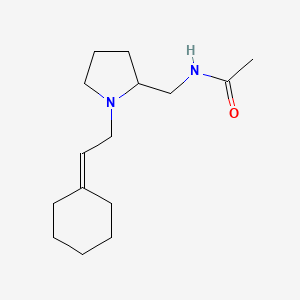
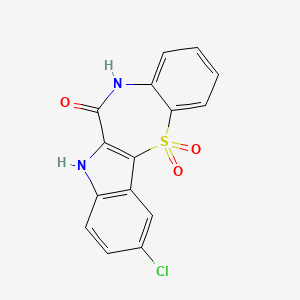
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
